
(R)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a chiral amine-derived iridacycle complex to catalyze the N-heterocyclization of primary amines with diols . This method provides a highly economical route to a wide range of diversely substituted enantioenriched pyrrolidines.
Industrial Production Methods
Industrial production of carbamates, including ®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate, often involves the use of carbonylimidazolide in water with a nucleophile to provide an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . This method is advantageous as it does not require an inert atmosphere and allows for high purity products through simple filtration.
化学反応の分析
Types of Reactions
®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of ®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This binding can modulate the activity of these proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for medicinal chemistry and drug discovery.
特性
分子式 |
C13H15F3N2O2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC名 |
benzyl N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)18(11-6-7-17-8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
InChIキー |
QAJIEILYBFHZAU-LLVKDONJSA-N |
異性体SMILES |
C1CNC[C@@H]1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
正規SMILES |
C1CNCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


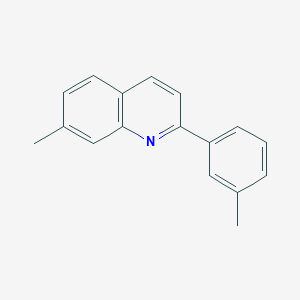


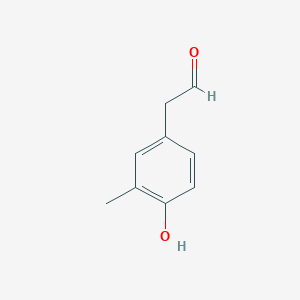

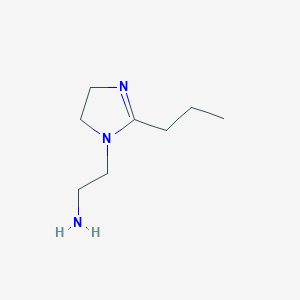

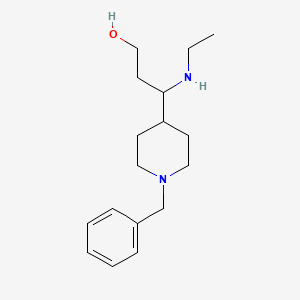
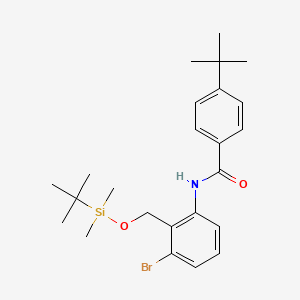

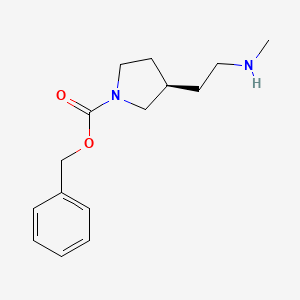
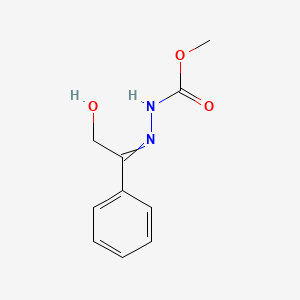

![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
